2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide
Description
2-(1-Methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide is a synthetic indole-acetamide derivative characterized by a 1-methylindole core linked via an acetamide group to a 4-methylidenecyclohexyl substituent. These typically involve nucleophilic substitution, cycloaddition, or condensation reactions, as seen in the synthesis of related compounds (e.g., 1,3-dipolar cycloaddition in and SN2 displacement in ) .
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-13-7-9-15(10-8-13)19-18(21)11-14-12-20(2)17-6-4-3-5-16(14)17/h3-6,12,15H,1,7-11H2,2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPVOXGTCYVNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC(=C)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Acylation: The indole core is then acylated with an appropriate acylating agent to introduce the acetamide group.
Cyclohexyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the cyclohexyl group.
Reduction: Reduction reactions could target the acetamide group or the indole nitrogen.
Substitution: Various substitution reactions can occur, especially at the indole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares a common indole-acetamide backbone with several analogs, but differences in substituents critically modulate its physicochemical and biological properties. Key comparisons include:
Substituent Effects on the Indole Core
1-Methylindole vs. Unsubstituted or Differently Substituted Indoles :
The 1-methyl group on the indole ring (target compound) may sterically hinder interactions with hydrophobic protein pockets compared to unsubstituted indoles (e.g., 2-(1H-Indol-3-yl)-N-phenylacetamide in ) . However, methylation can improve metabolic stability by blocking oxidation at the N1 position.- Electron-Withdrawing vs. Electron-Donating Groups: Compounds like N-(3-chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j, ) feature halogen and methoxy substituents, which enhance electrophilicity and binding affinity to targets like Bcl-2/Mcl-1 .
Acetamide Side Chain Modifications
Aromatic vs. Aliphatic Substituents :
The 4-methylidenecyclohexyl group in the target compound contrasts with aromatic substituents in analogs such as N-(naphthalen-1-yl) (10k, ) or N-(pyridin-2-yl) (10m, ) . Aliphatic groups may reduce π-π stacking interactions but improve membrane permeability due to increased hydrophobicity.Chiral Centers :
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (–6) contains a chiral phenylethyl group, enabling enantioselective interactions absent in the target compound .
Anticancer Activity
Bcl-2/Mcl-1 Inhibition :
Chlorobenzoyl- and nitro-substituted analogs (10j, 10l; ) showed moderate anticancer activity (IC₅₀: 1–10 µM) against leukemia cells via Bcl-2/Mcl-1 inhibition . The target compound’s lack of electron-withdrawing groups may reduce potency against these targets but could favor alternative pathways.Tubulin Polymerization Inhibition :
N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives () inhibit tubulin assembly (IC₅₀: 0.5–2 µM) due to trimethoxyphenyl groups mimicking colchicine’s structure . The target compound’s methylidenecyclohexyl group lacks this mimicry, suggesting divergent mechanisms.Endothelial Cell Modulation :
KCH-1521 (), an N-acylurea derivative, modulates talin in HUVECs, highlighting how acylurea moieties (vs. acetamide) can redirect bioactivity toward cytoskeletal targets .
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
Lipophilicity (LogP)
Comparative Data Table
Biological Activity
2-(1-methyl-1H-indol-3-yl)-N-(4-methylidenecyclohexyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features an indole moiety, which is known for its diverse biological activities, and a cyclohexyl group that may influence its pharmacokinetics.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. A study demonstrated that derivatives of indole can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, the activation of the p53 pathway is crucial for inducing cell cycle arrest and apoptosis in various cancer types .
Neuroprotective Effects
Indole derivatives have been shown to possess neuroprotective effects. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress contributes to its potential in treating neurodegenerative diseases. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This activity could make it a candidate for treating conditions like arthritis or other inflammatory disorders .
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.
- Interaction with Receptors : The compound might interact with various receptors, including those involved in neurotransmission and immune responses.
Data Table: Biological Activities Summary
Case Studies
- Cancer Research : A study involving the administration of indole derivatives showed significant tumor reduction in animal models, highlighting the potential use of this compound as a chemotherapeutic agent .
- Neuroprotection : In a model of Alzheimer's disease, the compound demonstrated the ability to reduce amyloid-beta aggregation, suggesting a protective role against neurodegeneration.
- Inflammatory Disorders : Clinical trials have indicated that compounds similar to this one can alleviate symptoms in patients with rheumatoid arthritis by reducing inflammation markers in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
